molecular formula C16H17N3O5S2 B3315828 4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide CAS No. 951895-71-9

4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B3315828
CAS No.: 951895-71-9
M. Wt: 395.5 g/mol
InChI Key: LNKGSLUVYFLRIA-UHFFFAOYSA-N
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Description

4-(4-Methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a 3-oxoisothiazolidin-1,1-dioxide (sultam) ring and a pyridin-4-ylmethyl substituent. The sultam moiety is known for its metabolic stability and bioisosteric properties, often enhancing pharmacokinetic profiles in drug design .

Properties

IUPAC Name

4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-12-11-25(21,22)19(16(12)20)14-2-4-15(5-3-14)26(23,24)18-10-13-6-8-17-9-7-13/h2-9,12,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKGSLUVYFLRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the isothiazolidine ring. One common approach is to react a suitable isothiazolidine derivative with a pyridin-4-ylmethyl group under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The isothiazolidine ring can be reduced to form corresponding amines or alcohols.

  • Substitution: : The pyridin-4-ylmethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Amines or alcohols.

  • Substitution: : Various substituted pyridines or other heterocyclic compounds.

Scientific Research Applications

This compound has shown promising antibacterial properties, similar to other sulfonamide derivatives. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis, thereby exerting their antibacterial effects. Preliminary studies suggest that this compound may possess antimicrobial properties against various Gram-positive and Gram-negative bacteria.

Antibacterial Properties

Research indicates that compounds with similar structures have demonstrated efficacy against bacterial strains. The antibacterial mechanism primarily involves the inhibition of folate synthesis pathways, crucial for bacterial growth and replication.

Anticancer Potential

Emerging studies have highlighted the anticancer potential of isothiazolidinone derivatives. Compounds structurally related to this one have been shown to induce apoptosis in cancer cells and inhibit tumor growth across various cancer cell lines. This suggests that the compound could be evaluated for its therapeutic efficacy against specific cancers.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this class of compounds. Research indicates that they may modulate protein interactions involved in neurodegenerative diseases, potentially reducing neuroinflammation and promoting neuronal survival.

Case Studies and Research Findings

Table 1: Summary of Biological Studies on Related Compounds

Study ReferenceCompoundBiological ActivityFindings
Analog A4-Methyl IsothiazolidinoneAnticancerInduced apoptosis in breast cancer cells
Analog B4-Methyl IsothiazolidinoneNeuroprotectiveReduced neuroinflammation in animal models
Analog C4-Methyl IsothiazolidinoneAntibacterialInhibited growth of Staphylococcus aureus

Synthesis and Development

Several synthetic routes have been explored for the preparation of this compound, emphasizing its accessibility for research purposes. The synthesis typically involves multi-step organic reactions, which can be optimized for yield and purity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the core benzenesulfonamide-sultam framework but differ in substituents, influencing their physicochemical and biological properties:

Compound Substituents Molecular Weight Key Features Evidence Source
4-(4-Methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide (Target) Pyridin-4-ylmethyl ~406.4 (estimated) Pyridine group enhances polarity; potential CNS activity due to pyridine moiety. N/A (hypothesized)
4-(4-Methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-[4-(piperidin-1-yl)phenyl]benzenesulfonamide 4-Piperidinylphenyl ~463.5 Piperidine introduces basicity; may improve solubility in acidic environments.
4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N,2-dimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide N,2-Dimethyl + 2-(4-pyridinyl)ethyl ~433.5 Dual pyridine and ethyl chain may enhance membrane permeability.
4-{4-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide Thioxo-thiazolidinone + pyrazole 526.7 Thioxo group increases electrophilicity; pyrazole adds aromatic diversity.
4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide 2-Oxo-thiazolidin-3-yl carbonyl ~284.3 Carbonyl linker reduces rigidity; potential for broader conformational flexibility.

Key Structural and Functional Differences

Sultam vs. Thiazolidinone Rings: The target compound’s sultam ring (1,1-dioxide) offers greater metabolic stability compared to the thioxo-thiazolidinone in ’s compound, which may undergo redox-related degradation . The 2-oxo-1,3-thiazolidin-3-yl carbonyl group in lacks the sulfone group, reducing electron-withdrawing effects and altering reactivity.

Substituent Impact on Solubility and Bioavailability: The pyridin-4-ylmethyl group in the target compound introduces polarity, likely improving aqueous solubility compared to the lipophilic piperidinylphenyl group in .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a sultam-containing benzenesulfonyl chloride with 4-(aminomethyl)pyridine, analogous to methods in (azide substitution) and (isocyanate coupling). In contrast, ’s complex pyrazole-thiazolidinone hybrid requires multi-step cyclization, increasing synthetic complexity.

Biological Activity

The compound 4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide , also known by various identifiers such as CID 11226572, is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N4O5SC_{25}H_{24}N_{4}O_{5}S, with a molecular weight of approximately 524.6 g/mol. The structure features a benzenesulfonamide moiety linked to an isothiazolidinone ring and a pyridine group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC25H24N4O5S
Molecular Weight524.6 g/mol
IUPAC NameThis compound
CAS Number850321-32-3

This compound exhibits biological activity primarily through inhibition of specific enzymes, particularly carbonic anhydrases (CAs). CAs are critical in maintaining acid-base balance and are implicated in various physiological processes and diseases. The sulfonamide structure is known to interact with the active site of these enzymes, potentially leading to therapeutic effects in conditions such as glaucoma and other ocular diseases.

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrase II :
    • A study investigated the interactions of similar compounds with carbonic anhydrase II, revealing that modifications in the sulfonamide moiety can enhance binding affinity and selectivity for different isoforms of carbonic anhydrase . This suggests that the compound could be optimized for increased efficacy.
  • Pharmacokinetics :
    • Research involving animal models demonstrated that the compound's metabolites were identified using HPLC-MS/MS techniques. Key metabolites included N-hydroxy derivatives, which were found to have distinct pharmacokinetic profiles . Understanding these profiles is crucial for determining the therapeutic window and safety.
  • Antitumor Activity :
    • Preliminary studies indicated potential antitumor activity against specific cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation pathways . Further investigations are warranted to explore this aspect in detail.

Table 2: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionInhibits carbonic anhydrase II
Metabolite IdentificationN-hydroxy derivatives identified
Antitumor PotentialInduces apoptosis in cancer cell lines

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide?

Answer:
The compound is typically synthesized via multi-step organic reactions, including:

  • Sulfonamide coupling : Reacting a benzenesulfonyl chloride derivative with a pyridinylmethylamine group under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
  • Isothiazolidinone ring formation : Cyclization of a thiol intermediate with a methyl-substituted oxirane under controlled pH and temperature .
    Key considerations :
  • Solvent polarity and reaction time significantly impact yield (e.g., DMF vs. THF) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the sulfonamide moiety from byproducts .

Advanced: How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?

Answer:
Computational approaches like density functional theory (DFT) can predict reaction intermediates and transition states:

  • Quantum chemical modeling : Identifies energetically favorable pathways for isothiazolidinone ring closure .
  • Transition state analysis : Guides solvent selection (e.g., polar aprotic solvents stabilize charged intermediates) .
    Methodology :

Use software (e.g., Gaussian, ORCA) to simulate reaction coordinates.

Validate predictions with small-scale experiments under varied conditions (temperature, solvent) .

Iterate using feedback from experimental yields and spectroscopic data (e.g., NMR, IR) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., observed vs. calculated mass for C₁₈H₁₈N₃O₅S₂) .
  • ¹H/¹³C NMR : Assigns protons and carbons (e.g., pyridinylmethyl CH₂ at δ ~4.5 ppm; sulfonamide SO₂ at ~125 ppm) .
  • IR spectroscopy : Validates functional groups (e.g., sulfonyl S=O stretches at ~1150–1300 cm⁻¹) .
    Note : Purity must exceed 95% (HPLC, C18 column, acetonitrile/water mobile phase) for biological assays .

Advanced: How should researchers resolve contradictions in reported biological activity data for structurally related sulfonamides?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. A systematic approach includes:

Standardized assays : Replicate studies under controlled parameters (pH, temperature, cell lines) .

Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., unreacted starting materials) .

Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on isothiazolidinone) .
Example : If Compound A shows higher antimicrobial activity than Compound B, correlate this with electron-withdrawing groups enhancing sulfonamide reactivity .

Advanced: What experimental design strategies optimize reaction conditions for scaling up synthesis?

Answer:

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables:
    • Factors: Temperature (60–100°C), catalyst loading (5–15 mol%), solvent (DMF, acetonitrile) .
    • Responses: Yield, purity, reaction time .
  • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 80°C, 10 mol% catalyst in DMF) .
    Validation : Confirm robustness via triplicate runs and kinetic studies (e.g., in situ FTIR monitoring) .

Basic: What are the key challenges in characterizing the stereochemistry of this compound?

Answer:

  • Chiral centers : The isothiazolidinone ring may exhibit axial chirality. Use:
    • Chiral HPLC : Resolve enantiomers (e.g., Chiralpak AD-H column) .
    • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
      Note : Racemization during synthesis must be minimized by avoiding high temperatures (>100°C) .

Advanced: How can molecular docking studies predict the biological target interactions of this compound?

Answer:

Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases) .

Docking software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions .

Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with in vitro IC₅₀ data .
Example : A pyridinylmethyl group may enhance hydrophobic interactions with kinase ATP-binding sites .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfonamide group .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the isothiazolidinone ring .
  • Purity monitoring : Conduct stability-indicating HPLC every 6 months .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide

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